molecular formula C7H7F3N2O B1444840 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1179038-34-6

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1444840
CAS No.: 1179038-34-6
M. Wt: 192.14 g/mol
InChI Key: FKNLEDPOPAAAIC-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one (CAS 1250672-75-3) is a high-purity small molecule compound of significant interest in medicinal chemistry and metabolic research. This chemical features a 1,2-dihydropyridin-2-one core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The 2,2,2-trifluoroethyl substitution on the ring nitrogen is a key structural motif that has been strategically employed in drug discovery to optimize the physiochemical properties of lead compounds, including the attenuation of basicity to improve cellular potency and pharmacokinetic profiles . This compound is primarily investigated for its role as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a methyl donor, thereby regulating key cellular pathways. Inhibition of NNMT has emerged as a promising therapeutic strategy for treating obesity and associated metabolic disorders . Preclinical research indicates that NNMT inhibitors can increase intracellular levels of NAD+ and SAM, leading to enhanced metabolic rate, suppression of lipogenesis in adipocytes, and ultimately, a reduction in white adipose tissue mass . In vivo studies in diet-induced obese models have demonstrated that NNMT inhibition can result in significant weight loss and improved plasma lipid profiles without affecting food intake . Researchers value this compound for probing the biological functions of NNMT and validating it as a target for metabolic diseases. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNLEDPOPAAAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one generally involves:

  • Construction of the pyridine or dihydropyridinone core.
  • Introduction of the trifluoroethyl group at the nitrogen atom.
  • Functionalization at the 5-position with an amino group.
  • Control of fluorine substituents to achieve the desired substitution pattern.

Preparation via 2-Aminopyridine Derivatives (Patent US20060047124A1)

One prominent method involves the preparation of 2-aminopyridine derivatives substituted with trifluoroethyl groups under mild conditions, utilizing hydrazine monohydrate and catalytic hydrogenation:

Key Steps:

  • Step (i): Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Step (ii-a): Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst to yield the 2-amino substituted product.

Reaction Conditions:

Parameter Range / Preferred Conditions
Hydrazine monohydrate 3 to 15 equivalents (preferably 3 to 8 equiv.)
Temperature (Step i) 50 to 150 °C (preferably 30 to 100 °C)
Reaction time (Step i) 2 to 10 hours (preferably 2 to 8 hours)
Solvent C1-C4 alkyl alcohol (methanol, ethanol, etc.)
Raney nickel catalyst 2 to 15 equivalents (preferably 5 to 12 equiv.)
Temperature (Step ii-a) 10 to 35 °C (preferably 15 to 25 °C)
Reaction time (Step ii-a) 10 to 30 hours (preferably 10 to 24 hours)

This method enables the preparation of highly pure 2-aminopyridine derivatives with fluorine substituents, including trifluoroethyl groups, under relatively mild conditions compared to conventional high-temperature, high-pressure aqueous ammonia methods.

Additional Notes:

  • The starting material 3-substituted-2,5,6-trifluoropyridine can be prepared by defluorination of tetrafluoropyridine derivatives in the presence of zinc catalyst and aqueous ammonia.
  • The hydrazino intermediate can be further processed via dehydrazination and repeated hydrazination/hydrogenation to obtain different substitution patterns if required.

Introduction of the 2,2,2-Trifluoroethyl Group (Patent EP2621894B1)

The incorporation of the 2,2,2-trifluoroethyl moiety onto nitrogen is achieved via amide formation or alkylation involving trifluoroethyl-containing intermediates:

  • A key intermediate is phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
  • The trifluoroethyl group is introduced through coupling reactions involving carboxylic acid derivatives and amines in the presence of coupling reagents and bases.
  • Subsequent hydrogenolysis using hydrogen and a catalyst yields the desired trifluoroethyl amide or amine compound.
  • Optional acid treatment can convert the free base into its salt form for stability or solubility purposes.

This method is versatile for preparing trifluoroethylated amides and amines, which can be further elaborated to dihydropyridinone derivatives.

Reaction with Aldehydes in Alkaline Medium (PMC Article, 2023)

Another approach to functionalize dihydropyridin-2-one derivatives involves reaction with aldehydes in alkaline medium:

  • 4-Aminotetrahydropyridinylidene salts react with aldehydes to form 5-substituted β-aminoketones or β-hydroxyketones.
  • Aliphatic aldehydes tend to give β-hydroxyketones, while aromatic aldehydes yield β-aminoketones.
  • The reaction proceeds at room temperature over several days with stirring.
  • The resulting compounds are isolated by filtration and recrystallization.

This method allows for the introduction of various substituents at the 5-position, including amino groups, which is relevant to the synthesis of 5-amino derivatives.

Summary Table of Preparation Methods

Method Key Steps Conditions & Catalysts Yield/Notes
Hydrazine Monohydrate + Raney Ni (US Patent) Hydrazination of trifluoropyridine → catalytic hydrogenation 30–150 °C, Raney Ni catalyst, C1-C4 alcohol solvents High purity 2-aminopyridine derivatives
Coupling with Trifluoroethyl Amine (EP Patent) Amide coupling → hydrogenolysis → salt formation Coupling reagents, base, hydrogenolysis catalyst Useful trifluoroethyl amide intermediates
Domino Reaction under PTC (MDPI) Reaction of ketimines with trifluoroethyl dithiane thioesters Mild, no inert atmosphere, scalable 50–85% yields, easy deprotection of dithiane
Aldehyde Reaction in Alkaline Medium (PMC) Reaction of tetrahydropyridinylidene salts with aldehydes Room temperature, alkaline medium, days-long reaction Functionalization at 5-position with amino groups

Research Findings and Practical Considerations

  • The hydrazine/Raney nickel method provides a mild and efficient route to fluorinated aminopyridines with high purity, avoiding harsh high-pressure ammonia conditions.
  • The trifluoroethyl group introduction via amide coupling is well-established and provides intermediates suitable for further transformations.
  • Domino cyclization under PTC conditions offers a green, scalable, and operationally simple method to access dihydropyridin-2-ones with trifluoroethyl substituents.
  • The reaction with aldehydes in alkaline media allows for selective functionalization at the 5-position, critical for obtaining 5-amino derivatives.
  • Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time critically influence yield and purity.
  • Protection/deprotection strategies (e.g., dithiane groups) are useful for managing sensitive intermediates during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 2,2,2-Trifluoroethyl C₇H₇F₃N₂O 204.14 Strong electron-withdrawing group (CF₃), high metabolic stability
5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 2,2,2-Trifluoroethyl + 6-CH₃ C₈H₉F₃N₂O 206.17 Increased steric bulk; potential for altered binding affinity
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl C₇H₁₀N₂O₂ 174.21 Polar, electron-donating group; improved solubility
5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one 2-Hydroxyethyl C₇H₁₀N₂O₂ 178.17 Enhanced hydrophilicity; hydrogen-bonding capacity
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one 3-Methylbutyl C₁₀H₁₆N₂O 196.25 Lipophilic; potential membrane permeability

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., methoxymethyl or hydroxyethyl derivatives), favoring blood-brain barrier penetration .
  • Solubility : Hydroxyethyl and methoxymethyl analogs exhibit higher aqueous solubility due to polar functional groups, whereas trifluoroethyl and alkyl-substituted derivatives are more lipid-soluble .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in the trifluoroethyl variant, whereas alkyl chains (e.g., 3-methylbutyl) may undergo faster CYP450-mediated degradation .

Biological Activity

5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, alongside data from relevant studies.

  • Chemical Name : this compound
  • Molecular Formula : C₇H₇F₃N₂O
  • Molecular Weight : 192.14 g/mol
  • CAS Number : 1250672-75-3

Anticancer Activity

Research indicates that derivatives of dihydropyridinones, including 5-amino compounds, exhibit promising anticancer properties. A study evaluated various substituted dihydropyridinones against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay. The results demonstrated that several compounds showed significant anti-proliferative effects at concentrations of 5 µM and 50 µM over a period of 72 hours .

Table 1: Anticancer Activity Data

Compound NameCell LineConcentration (µM)IC50 (µM)Effect
This compoundCCRF-CEM5TBDSignificant inhibition
Various derivativesMRC-550TBDModerate inhibition

Note: TBD indicates that specific IC50 values were not provided in the available literature.

Antibacterial Activity

In addition to its anticancer properties, the compound has been noted for its antibacterial activity. A study characterized new compounds derived from similar structures and found that some exhibited notable antibacterial effects against various strains . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A detailed investigation into the structure-activity relationship (SAR) of dihydropyridinones revealed that modifications at specific positions greatly influenced their efficacy against cancer cell lines. The presence of trifluoroethyl groups was linked to enhanced activity due to increased lipophilicity and potential interactions with cellular membranes .
  • Antibacterial Screening :
    • Compounds structurally related to this compound were screened against common bacterial strains. Results indicated a spectrum of activity with some derivatives showing effectiveness comparable to standard antibiotics .
  • Mechanistic Insights :
    • Further research into the mechanism of action suggested that these compounds might induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . This highlights the potential for these compounds in therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized in academic settings?

Answer:
The synthesis typically begins with halogenated pyridine precursors (e.g., 5-amino-2-bromopyridine) and trifluoroethylating agents. A base such as potassium carbonate in aprotic solvents (e.g., DMF) under reflux conditions facilitates nucleophilic substitution or coupling reactions. For optimization, consider:

  • Continuous flow reactors to improve yield and reduce side products in small-scale synthesis.
  • Solvent selection : Polar aprotic solvents enhance solubility of intermediates, while lower temperatures may mitigate decomposition.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity .

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the trifluoroethyl and amino groups. 19^{19}F NMR quantifies trifluoromethyl group integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA/ELSD : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography : Resolves tautomeric forms of the dihydropyridin-2-one ring if crystals are obtainable .

Advanced: How does the trifluoroethyl group influence electronic properties and target binding?

Answer:
The trifluoroethyl group enhances metabolic stability and modulates lipophilicity. Mechanistically:

  • Electron-withdrawing effects reduce basicity of adjacent amines, improving membrane permeability.
  • Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotational freedom, potentially favoring bioactive conformations.
  • Protein interactions : The CF3_3 group may engage in hydrophobic pockets or halogen bonding. Computational docking (e.g., AutoDock Vina) paired with MD simulations can map binding modes .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in IC50_{50} values or mechanism claims may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use reference inhibitors.
  • Compound stability : Verify integrity via LC-MS post-assay.
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
  • Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT assays .

Advanced: What computational strategies predict the compound’s reactivity and metabolite profiles?

Answer:

  • DFT Calculations : Model transition states for reactions (e.g., oxidation at the 5-amino group) using Gaussian or ORCA.
  • Metabolite prediction : Tools like MetaSite simulate CYP450-mediated transformations, prioritizing lab synthesis of potential metabolites (e.g., N-oxides).
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, highlighting risks like P-glycoprotein efflux .

Basic: What derivatization strategies expand the compound’s utility in medicinal chemistry?

Answer:

  • Amino group functionalization : Acylation (e.g., acetyl chloride) or sulfonylation enhances solubility or target affinity.
  • Heterocycle formation : React with aldehydes to form Schiff bases, followed by cyclization to imidazopyridines.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the pyridinone ring .

Advanced: How can tautomerism in the dihydropyridin-2-one ring affect experimental outcomes?

Answer:
The 1,2-dihydropyridin-2-one ring exists in keto-enol tautomeric forms, influencing:

  • Reactivity : The enol form may participate in Michael additions or metal coordination.
  • Spectroscopic data : NMR chemical shifts vary between tautomers; use D2_2O exchange or variable-temperature NMR to characterize.
  • Biological activity : Tautomers may exhibit differing binding affinities. Co-crystallization with target proteins (e.g., kinases) resolves bioactive conformations .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Light sensitivity : Use amber vials to protect the amino and trifluoroethyl groups from photodegradation.
  • Humidity control : Desiccants (silica gel) prevent hydrolysis of the dihydropyridin-2-one ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
Reactant of Route 2
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5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

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